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Introduction

The maintenance of telomere length is crucial for genomic stability and cellular longevity.
Telomerase, a reverse transcriptase, is the key enzyme responsible for elongating telomeres,
and its activity is critically dependent on the telomerase RNA component (TERC). TERC serves
as the template for the synthesis of telomeric DNA repeats. The levels of TERC are tightly
regulated, and its dysregulation is associated with various diseases, including dyskeratosis
congenita and cancer.[1][2]

One of the key regulators of TERC stability is the non-canonical poly(A) polymerase PAPD5.
PAPDS adds short oligo(A) tails to the 3' end of nascent TERC transcripts, marking them for
degradation by the exosome.[1][3] Consequently, the degradation of PAPD5 has emerged as a
potential therapeutic strategy to increase TERC levels, restore telomerase activity, and
counteract the effects of telomere-related diseases.[1][4]

These application notes provide a comprehensive set of protocols for researchers to effectively
degrade PAPD5 and subsequently measure the changes in TERC RNA levels. The
methodologies detailed below include techniques for PAPD5 knockdown, quantification of
TERC expression, and assessment of TERC stability and function.
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Data Presentation

Table 1: Quantitative Analysis of TERC Levels Following PAPD5 Degradation

Fold Change
] Method of Method of .
Experimental in TERC
PAPD5 TERC Reference
System ] L Levels (vs.
Degradation Quantification
Control)
o ~2.5-fold
HEK293 cells Lentiviral sShRNA  Northern Blot ) [1]
increase
PARN-mutant o Restored to wild-
) Lentiviral ShRNA  Northern Blot [1]
iPSCs type levels
DKC1-mutant o -~ Functional
Lentiviral shRNA  Not specified ) [5]
hESCs improvement
Increase in
. Deep
PARN-deficient PAPD5 ) mature TERC
sequencing of 3' ) [1]
cells Knockdown proportion (32%
RACE products
to 65%)
Table 2: TERC Stability Following PAPD5 Degradation
] Method of
Experimental Method of .
PAPD5 . Observation Reference
System . Stability Assay
Degradation
Actinomycin D Increased half-
PARN-mutant o )
Lentiviral sShRNA  chase followed life of TERC [1]

iPSCs _
by Northern Blot transcripts

Signaling Pathway and Experimental Workflow

© 2025 BenchChem. All rights reserved. 2/16 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5004950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004950/
https://pubmed.ncbi.nlm.nih.gov/30728146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5004950/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Effect of PAPD5 Degradation

Degraded PAPDS oialbettly Stabilization S Stable TERC Telomerase Assembly >| Telomere Elongation

PAPD5-Mediated TERC Degradation Pathway

\ Oligo-adenylated TERC m RNA Exosome Degradation Degraded TERC

Oligo-adenylation.

Nascent TERC Transcript

Click to download full resolution via product page

Caption: PAPD5-mediated regulation of TERC stability.
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Caption: Experimental workflow for measuring TERC changes after PAPD5 degradation.

Experimental Protocols

Protocol 1: Lentiviral shRNA-Mediated Knockdown of
PAPD5
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This protocol describes the use of lentiviral particles to deliver short hairpin RNA (shRNA)
targeting PAPD5, leading to its degradation.

Materials:

HEK?293T cells (for lentivirus production)
o Target cells (e.g., HEK293, iPSCs)

e pLKO.1-puro vector containing shRNA sequence targeting PAPD5 (A validated sequence is:
5'-CCGG-GCAGGAGATTGATGTGAATAT-CTCGAG-ATATTCACATCAATCTCCTGC-
TTTTTG-3)

o Packaging plasmids (e.g., psPAX2, pMD2.G)

 Lentiviral transduction particles (can be commercially sourced, e.g., Santa Cruz
Biotechnology sc-93016-V)[6]

o Transfection reagent (e.g., Lipofectamine 2000)

o Polybrene[7]

e Puromycin[7]

o Complete cell culture medium

o 12-well plates

Procedure:

Day 1: Seeding Target Cells

e Seed 5 x 10"4 target cells per well in a 12-well plate in 1 mL of complete medium.[7]

 Incubate overnight at 37°C, 5% CO2. Cells should be 50-70% confluent at the time of
transduction.[7]

Day 2: Transduction
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e Thaw lentiviral particles on ice.
e Prepare a mixture of complete medium with Polybrene at a final concentration of 5 pg/mL.[7]
e Remove the medium from the cells and replace it with the Polybrene-containing medium.

o Add the desired amount of lentiviral particles (a range of multiplicities of infection, MOI, from
1 to 10 should be tested to optimize knockdown).

o Gently swirl the plate to mix and incubate overnight.
Day 3: Medium Change

* Remove the medium containing the lentiviral particles and replace it with 1 mL of fresh
complete medium.

Day 4 onwards: Selection and Expansion

e 24-48 hours post-transduction, begin selection by adding puromycin to the medium. The
optimal concentration of puromycin must be determined for each cell line (typically 1-10

pg/mL).
e Replace the medium with fresh puromycin-containing medium every 3-4 days.[7]
e Expand puromycin-resistant clones for further analysis.
Verification of Knockdown:

» Western Blot: Analyze protein lysates from transduced and control cells using an anti-PAPD5
antibody to confirm protein degradation.

e gRT-PCR: Extract RNA and perform gRT-PCR using primers specific for PAPDS5 to quantify
the reduction in mRNA levels.

Protocol 2: Quantification of TERC Levels by qRT-PCR

This protocol details the measurement of TERC RNA levels using a two-step SYBR Green-
based quantitative reverse transcription PCR (QRT-PCR).
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Materials:

Total RNA isolated from control and PAPD5-knockdown cells

» Reverse transcriptase kit (e.g., SuperScript IlI)

e SYBR Green qPCR Master Mix[8][9]

e gRT-PCR instrument

* Nuclease-free water

o Primers for TERC and a reference gene (e.g., GAPDH or ACTB)

hTERC Forward Primer: 5'-GGC GGA GGG CGG CCT-3'

[¢]

hTERC Reverse Primer: 5'-GGC GCG GGG GCG GGC-3'

[e]

GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTC-3'

o

o GAPDH Reverse Primer: 5-GAAGATGGTGATGGGATTTC-3'

Procedure:

1. Reverse Transcription (cCDNA Synthesis)

¢ In a nuclease-free tube, combine 1 pg of total RNA, 1 pL of oligo(dT) primers (50 uM), 1 uL
of 10 mM dNTP mix, and nuclease-free water to a final volume of 13 pL.

e Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute.

e Prepare a master mix containing:

o

4 uL 5X First-Strand Buffer

[e]

1puL0.1MDTT

o

1 uL RNaseOUT™ Recombinant RNase Inhibitor
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Add 6 pL of the master mix to the RNA/primer mixture.

Add 1 pL of SuperScript 1l reverse transcriptase (200 units/uL).

Incubate at 50°C for 60 minutes.

Inactivate the enzyme by heating to 70°C for 15 minutes.

The resulting cDNA can be stored at -20°C.

N

. Quantitative PCR (qPCR)

Prepare a qPCR reaction mix for each sample in triplicate:

[¢]

10 pL 2X SYBR Green qPCR Master Mix

[e]

1 pL Forward Primer (10 uM)

o

1 pL Reverse Primer (10 puM)

[¢]

2 UL cDNA template (diluted 1:10)

[¢]

6 UL Nuclease-free water
e Set up the gPCR plate and run the following thermal cycling program:
o Initial denaturation: 95°C for 10 minutes
o 40 cycles of:
» Denaturation: 95°C for 15 seconds
= Annealing/Extension: 60°C for 1 minute
o Melt curve analysis

o Analyze the data using the AACt method, normalizing TERC expression to the reference
gene.
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Protocol 3: Analysis of TERC by Northern Blot

This protocol provides a method for detecting and quantifying TERC RNA from total cellular
RNA.

Materials:

Total RNA (10-20 ug per lane)[10]

Denaturing agarose gel (1.2% agarose, 1X MOPS buffer, 2.2 M formaldehyde)
10X MOPS running buffer

Formaldehyde Loading Buffer[10]

Nylon membrane

20X SSC buffer

UV crosslinker

Hybridization buffer (e.g., Ultrahyb)[10]

Radiolabeled or biotinylated probe specific for TERC

Wash buffers (e.g., 2X SSC/0.1% SDS, 0.1X SSC/0.1% SDS)
Phosphorimager or chemiluminescence detection system
Procedure:

1. Gel Electrophoresis

e Denature 10-20 pg of total RNA by heating at 65°C for 15 minutes in formaldehyde loading
buffer.[10]

e Load samples onto the denaturing agarose gel and run at 50-60V until the bromophenol blue
dye has migrated approximately two-thirds of the way down the gel.
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2. RNA Transfer

o Transfer the RNA from the gel to a nylon membrane overnight using capillary transfer with
10X SSC buffer.

o After transfer, rinse the membrane in 2X SSC and UV crosslink the RNA to the membrane.
3. Hybridization
o Pre-hybridize the membrane in hybridization buffer for at least 30 minutes at 60-68°C.[10]

o Denature the TERC-specific probe by heating to 95-100°C for 5 minutes and immediately
place on ice.

e Add the denatured probe to the hybridization buffer and incubate overnight at the same
temperature.

4. Washing and Detection

¢ Wash the membrane with increasing stringency to remove unbound probe:
o 2 washes with 2X SSC, 0.1% SDS for 5 minutes at room temperature.[10]
o 2 washes with 0.1X SSC, 0.1% SDS for 15 minutes at 60-68°C.

» Expose the membrane to a phosphor screen or detect the signal using a chemiluminescence
imager.

e Quantify the band intensities using appropriate software and normalize to a loading control
(e.g., 18S or 28S rRNA).

Protocol 4: RNA Fluorescence In Situ Hybridization
(RNA-FISH) for TERC Visualization

This protocol allows for the visualization and localization of TERC RNA within cells.

Materials:
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e Cells grown on coverslips

o Fluorescently labeled oligonucleotide probes specific for human TERC (a set of multiple
probes is recommended for stronger signal)[11][12]

e 4% Paraformaldehyde (PFA) in PBS

e 70% Ethanol

o Wash Buffer A (e.g., 2X SSC, 10% formamide)

e Hybridization Buffer (e.g., 2X SSC, 10% formamide, 10% dextran sulfate)
o DAPI stain

e Mounting medium

Procedure:

1. Cell Preparation

e Grow cells on sterile coverslips in a 12-well plate.

e Wash cells with 1X PBS.

o Fix cells with 4% PFA for 10 minutes at room temperature.

o Wash twice with 1X PBS.

e Permeabilize cells by incubating in 70% ethanol for at least 1 hour at 4°C.[13]
2. Hybridization

o Wash the coverslips with Wash Buffer A for 5 minutes.

o Prepare the hybridization mix containing the fluorescently labeled TERC probes in
Hybridization Buffer.
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» Apply the hybridization mix to a slide and carefully place the coverslip, cell-side down, onto
the drop.

e Incubate in a humidified chamber at 37°C overnight.[13]

3. Washing and Mounting

o Wash the coverslips three times with Wash Buffer A at 37°C for 20 minutes each.
» Counterstain the nuclei with DAPI for 5 minutes.

e Wash briefly with 2X SSC.

¢ Mount the coverslip onto a slide using mounting medium.

e Image using a fluorescence microscope.

Protocol 5: TERC Stability Assay using Actinomycin D

This protocol measures the half-life of TERC RNA to assess its stability.
Materials:

Control and PAPD5-knockdown cells

Actinomycin D (5 pg/mL final concentration)

Complete cell culture medium

RNA extraction kit

gRT-PCR or Northern blot reagents
Procedure:
e Seed cells in multiple wells or plates to allow for harvesting at different time points.

o Treat the cells with 5 pg/mL Actinomycin D to inhibit transcription.
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e Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12 hours).
o Extract total RNA from each time point.

e Quantify TERC levels at each time point using gRT-PCR or Northern blot as described in
Protocols 2 and 3.

o Plot the relative TERC levels against time on a semi-logarithmic scale.

o Calculate the half-life of TERC by determining the time it takes for the TERC level to
decrease by 50%.

Protocol 6: Analysis of TERC 3' End by 3' RACE

This protocol allows for the characterization of the 3' end of TERC transcripts to assess oligo-
adenylation status.

Materials:

Total RNA

3' RACE kit (e.g., from Thermo Fisher Scientific)[14][15]

Gene-specific primer for TERC (for reverse transcription)

Nested PCR primers for TERC

Agarose gel electrophoresis reagents

DNA sequencing reagents
Procedure:
o Follow the manufacturer's protocol for the 3' RACE Kkit.

 Briefly, reverse transcribe total RNA using a gene-specific primer for TERC that is upstream
of the expected 3' end. The kit's adapter primer will be incorporated at the 3' end of the
cDNA.
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e Perform a nested PCR to amplify the 3' end of the TERC cDNA.
e Run the PCR products on an agarose gel to visualize the amplicons.[1]

o Excise the bands of interest, purify the DNA, and send for Sanger sequencing to determine
the exact 3' end sequence and the presence of any non-templated nucleotide additions.

Protocol 7: Telomerase Activity (TRAP) Assay

This protocol measures the functional consequence of increased TERC levels by assessing
telomerase activity.

Materials:

o Cell lysates from control and PAPD5-knockdown cells

o TRAP assay kit (e.g., TRAPeze® RT Telomerase Detection Kit)

e Real-time PCR instrument[16]

Procedure:

o Prepare cell lysates according to the TRAP kit manufacturer's instructions.

o Perform the telomerase extension reaction, where telomerase in the lysate adds telomeric
repeats to a substrate oligonucleotide.

o Amplify the extended products using real-time PCR.

e Quantify telomerase activity based on the amplification signal, normalizing to an internal
control. An increase in telomerase activity is expected in PAPD5-degraded cells due to the
higher abundance of functional TERC.[1][3]

Need Custom Synthesis?
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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